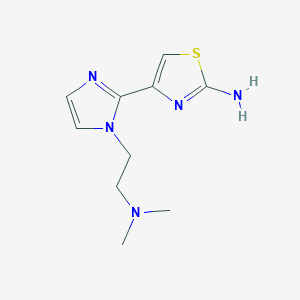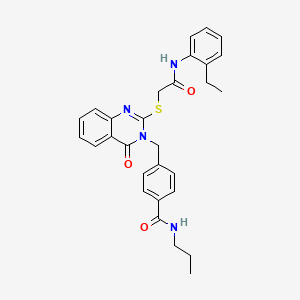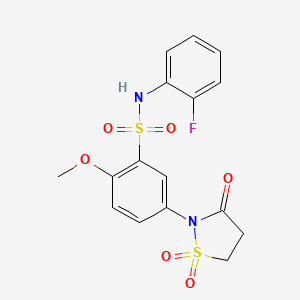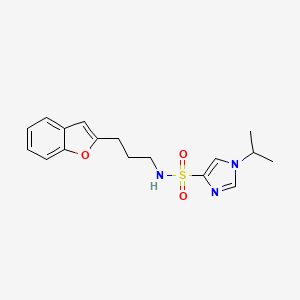
4-(1-(2-(Dimethylamino)ethyl)-1H-imidazol-2-yl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(2-(Dimethylamino)ethyl)-1H-imidazol-2-yl)thiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMAT, and it has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesis of novel N,4-diphenylthiazol-2-amine derivatives has been explored for their antimicrobial potential. These derivatives were designed and synthesized using the Hantzsch method. Spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS confirmed their structures. Notably, these compounds demonstrated potent antifungal activity. Additionally, they exhibited both anti-inflammatory and moderate antibacterial effects against sensitive and resistant bacterial strains. In silico studies revealed favorable binding affinity profiles against S. aureus and C. albicans .
Antitumor and Cytotoxic Activity
Thiazole-based compounds have shown promise in the field of oncology. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxicity against human tumor cell lines. These compounds could potentially be explored further for their antitumor effects .
Drug Resistance Combat
In the battle against antimicrobial and anticancer drug resistance, researchers have investigated newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds hold promise in overcoming resistance mechanisms in pathogens and cancer cells. Further studies are needed to explore their pharmacological significance .
Lead Optimization
The thiazole ring, with sulfur and nitrogen at the 1,3 positions, serves as an integral core moiety in many biologically active compounds. Researchers have leveraged this structure for lead identification and optimization. The heterocyclic nature of thiazoles contributes to their diverse biological activities .
Drug Design
Thiazole-based compounds offer exciting opportunities for drug design. Their unique heterocyclic structure, containing nitrogen and sulfur atoms, makes them attractive candidates for novel therapeutic agents. Researchers continue to explore thiazoles for their potential in drug discovery .
In Silico Studies
Computational modeling studies have revealed insights into the binding affinity of thiazole derivatives. By analyzing interactions with specific protein targets (such as S. aureus and C. albicans ), researchers gain valuable information for drug development .
Eigenschaften
IUPAC Name |
4-[1-[2-(dimethylamino)ethyl]imidazol-2-yl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5S/c1-14(2)5-6-15-4-3-12-9(15)8-7-16-10(11)13-8/h3-4,7H,5-6H2,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTXVNVNTUQZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CN=C1C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(2-(Dimethylamino)ethyl)-1H-imidazol-2-yl)thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2615429.png)



![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2615435.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2615436.png)
![2-(sec-butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2615439.png)
![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615440.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2615441.png)
![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2615444.png)
![3-(2-methoxyphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2615446.png)

![4-benzyl-1-[(2,5-dimethylbenzyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)